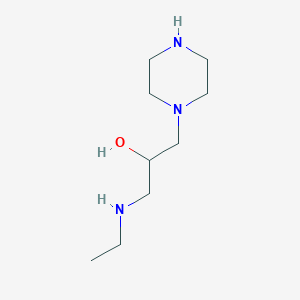![molecular formula C10H15NO B069431 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone CAS No. 165173-38-6](/img/structure/B69431.png)
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, also known as ACPA, is a synthetic compound that acts as a selective agonist for the cannabinoid receptor type 1 (CB1). It was first synthesized in 1997 by Pfizer, and since then has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism Of Action
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon binding to the CB1 receptor, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of various cellular processes.
Biochemical And Physiological Effects
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory formation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or cellular processes. However, one limitation of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is its potential to cause off-target effects, particularly at high concentrations or in non-selective experimental conditions.
Future Directions
There are several potential future directions for research involving 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, including:
1. Investigating the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
2. Studying the role of the endocannabinoid system in the regulation of pain perception, and developing novel CB1 receptor agonists with improved analgesic properties.
3. Exploring the potential of CB1 receptor agonists as a treatment for inflammatory bowel disease, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of gut inflammation.
4. Investigating the potential of CB1 receptor agonists as a treatment for psychiatric disorders, such as anxiety and depression, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of mood and emotional processing.
In conclusion, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is a synthetic compound that acts as a selective agonist for the CB1 receptor, and has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has the potential to contribute to the development of novel therapies for a range of disorders.
Synthesis Methods
The synthesis of 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone involves several steps, starting with the reaction of cyclopentadiene with acrolein to form the dienone intermediate. This is followed by a Diels-Alder reaction with methyl vinyl ketone to produce the cycloadduct, which is then reduced to the corresponding alcohol. The final step involves the conversion of the alcohol to the ketone using a mild oxidizing agent.
Scientific Research Applications
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been extensively used in scientific research to study the CB1 receptor and its role in various physiological processes, including pain perception, appetite regulation, and memory formation. It has also been used to investigate the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
properties
CAS RN |
165173-38-6 |
|---|---|
Product Name |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-4-9(7(3)12)10(11)5-8/h8H,1,4-5,11H2,2-3H3/t8-/m1/s1 |
InChI Key |
CPSNYJIBUBJXNL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC(=C(C1)N)C(=O)C |
SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
Canonical SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
synonyms |
Ethanone, 1-[2-amino-4-(1-methylethenyl)-1-cyclopenten-1-yl]-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



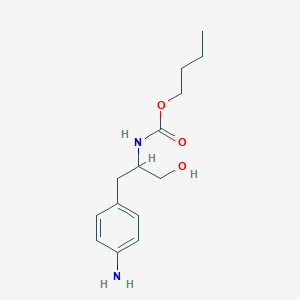

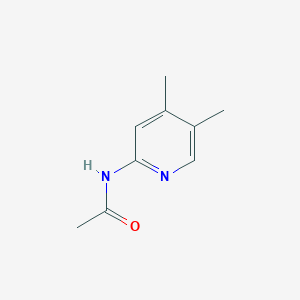
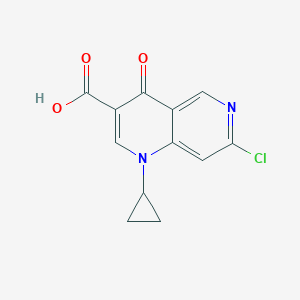
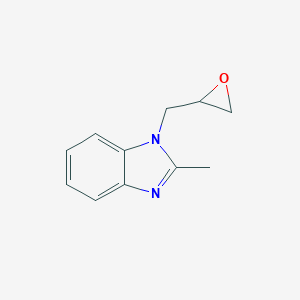

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
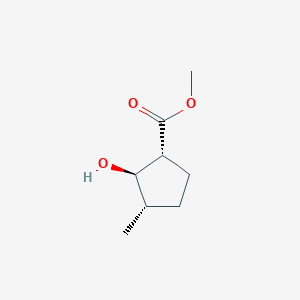
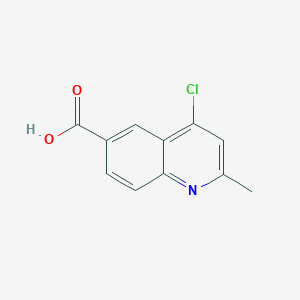

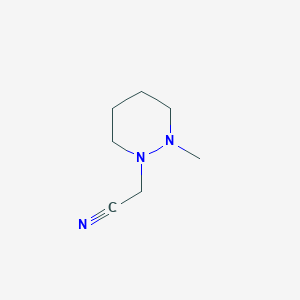
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
